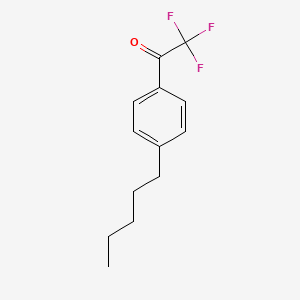

4'-n-Pentyl-2,2,2-trifluoroacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4'-n-Pentyl-2,2,2-trifluoroacetophenone (4-n-pentyl-TFA) is a synthetic compound that has been used in a variety of scientific applications. It is an aromatic ketone that is used in the synthesis of other compounds and as an inhibitor of certain enzymes. It has also been used in research to study the mechanisms of action of certain drugs and to investigate the biochemical and physiological effects of certain drugs.

Applications De Recherche Scientifique

Fluorescence Sensing

4'-n-Pentyl-2,2,2-trifluoroacetophenone and related compounds have applications in fluorescence "turn-on" sensing of carboxylate anions. Oligothiophene-based o-(carboxamido)trifluoroacetophenones show fluorescence enhancement upon binding with carboxylate anions. This is attributed to the intramolecular H-bonding stabilization of an anion-ionophore adduct, which inhibits possible quenching processes (Kim & Ahn, 2008).

DNA-Protein Interaction Studies

Trifluoroacetophenone-linked nucleotides and DNA are used to study DNA-protein interactions through 19F NMR spectroscopy. Modified nucleotides with trifluoroacetophenone groups serve as sensitive probes for these interactions (Olszewska, Pohl & Hocek, 2017).

Heterogeneous Asymmetric Reactions

In the field of catalysis, this compound derivatives are used in enantioselective hydrogenation reactions. These reactions are crucial for producing specific chiral compounds, and the presence of trifluoroacetophenone enhances the reaction rate and enantioselectivity (Varga et al., 2004).

Organocatalysis

This compound acts as an organocatalyst in the oxidation of tertiary amines and azines to N-oxides, demonstrating its utility in organic synthesis. The process is noted for its high yields and chemoselectivity, using environmentally friendly oxidants like H2O2 (Limnios & Kokotos, 2014).

Ion-Selective Electrodes

Trifluoroacetophenone derivatives are also useful in creating ion-selective electrodes, particularly for carbonate ions. These electrodes demonstrate significant sensitivity and specificity, making them valuable in various analytical applications (Sokalski et al., 1996).

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(4-pentylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFZMGGPQPIKOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645217 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-31-9 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Chlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1325126.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1325136.png)

![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)